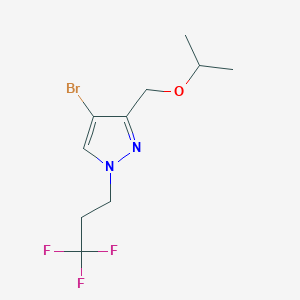
4-bromo-3-(isopropoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-bromo-3-(isopropoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. In
作用机制
The mechanism of action of 4-bromo-3-(isopropoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole involves its interaction with the GABA-A receptor. This compound acts as a positive allosteric modulator of the receptor, which enhances the binding of GABA to the receptor and increases its activity. This results in the inhibition of neuronal activity and the reduction of anxiety.
Biochemical and Physiological Effects:
Studies have shown that this compound has a significant effect on the biochemical and physiological processes in the body. This compound has been shown to reduce anxiety and increase the activity of the GABA-A receptor. It has also been shown to have anticonvulsant and sedative effects.
实验室实验的优点和局限性
One of the advantages of using 4-bromo-3-(isopropoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole in lab experiments is its high affinity for the GABA-A receptor. This makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, one limitation of this compound is its potential toxicity, which must be carefully monitored in lab experiments.
未来方向
There are several potential future directions for research involving 4-bromo-3-(isopropoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole. One area of interest is its potential use as a new drug for the treatment of anxiety disorders. Further studies are needed to determine its safety and efficacy in humans. Another potential future direction is its use as a tool for studying the role of the GABA-A receptor in various physiological and pathological processes. Additionally, this compound may have potential as a new anticonvulsant or sedative drug. Further research is needed to explore these potential applications.
In conclusion, this compound is a chemical compound that has gained attention in the scientific community for its potential use in various research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been studied extensively. There are several potential future directions for research involving this compound, including its use as a new drug for the treatment of anxiety disorders and as a tool for studying the role of the GABA-A receptor in various physiological and pathological processes.
合成方法
The synthesis of 4-bromo-3-(isopropoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole involves the reaction between 3,3,3-trifluoropropyl-2-bromo-2-methylpropanoate and 4-bromo-1H-pyrazole-3-carbaldehyde in the presence of sodium hydride and dimethylformamide. The reaction is carried out at a specific temperature and pressure to obtain the desired product.
科学研究应用
4-bromo-3-(isopropoxymethyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole has been studied for its potential use in various scientific research applications. One of the main areas of interest is its use as a ligand for the GABA-A receptor. This receptor is involved in the regulation of anxiety and is a target for various drugs used to treat anxiety disorders. Studies have shown that this compound has a high affinity for the GABA-A receptor and may have potential as a new drug for the treatment of anxiety.
属性
IUPAC Name |
4-bromo-3-(propan-2-yloxymethyl)-1-(3,3,3-trifluoropropyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrF3N2O/c1-7(2)17-6-9-8(11)5-16(15-9)4-3-10(12,13)14/h5,7H,3-4,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INSKDZMAKLHKMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC1=NN(C=C1Br)CCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S,5R)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-2-carboxylic acid](/img/structure/B2422017.png)
![3-(4-chlorophenyl)-1-(2-methylbenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![3-(1H-1,3-benzodiazol-2-yl)-7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B2422021.png)
![Tert-butyl N-[2-(cyclohexen-1-yl)ethyl]-N-(4-methylpyridin-2-yl)carbamate](/img/structure/B2422022.png)
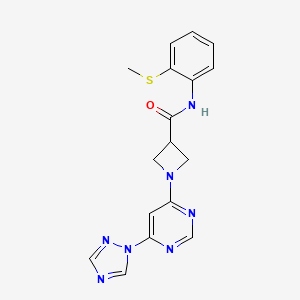
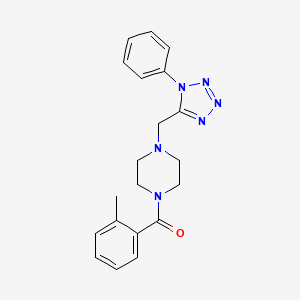
![2,2,4,4,7,7,9,9-Octamethyl-5abeta-isopropyl-1,2,3,4,5a,7,8,9,10,10bbeta-decahydrobenzofuro[2,3-b]benzofuran-1,3,8,10-tetraone](/img/structure/B2422025.png)
![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B2422027.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methyl-4-propoxybenzenesulfonamide](/img/structure/B2422029.png)
![N-[2-[[3-(4-chlorophenyl)triazolo[1,5-a]quinazolin-5-yl]amino]ethyl]acetamide](/img/structure/B2422031.png)
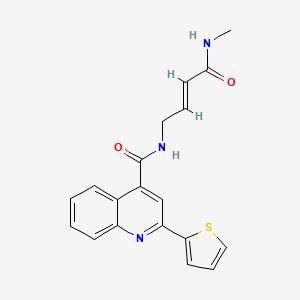

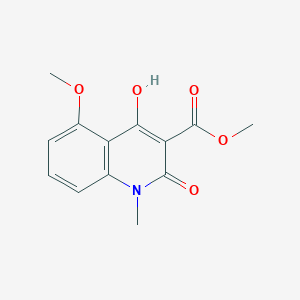
![Ethyl [6-chloro-4-(trifluoromethyl)pyridin-2-YL]acetate](/img/structure/B2422036.png)